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Compound of Interest

Compound Name: 3,6-Dibromoimidazo[1,2-a]pyridine

Cat. No.: B1420409 Get Quote

An In-depth Technical Guide to the Chemical Properties and Applications of 3,6-
Dibromoimidazo[1,2-a]pyridine

Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized

as a "privileged structure" due to its prevalence in a multitude of biologically active compounds

and approved pharmaceuticals.[1][2] This bicyclic heterocyclic system, containing a bridgehead

nitrogen atom, is a key pharmacophore in drugs such as Zolpidem, Alpidem, and the PI3K

inhibitor GSK2126458.[3][4] Its rigid structure and rich electronic properties make it an ideal

framework for developing potent and selective therapeutic agents targeting a wide array of

biological targets, including kinases, which are frequently dysregulated in cancer.[3][5][6]

Among the various derivatives of this scaffold, 3,6-Dibromoimidazo[1,2-a]pyridine (CAS No.

1065074-14-7) has emerged as a particularly valuable and versatile building block.[7][8] The

presence of two bromine atoms at strategic positions offers medicinal chemists a powerful tool

for directed and site-selective functionalization. The differential reactivity of the C3 and C6

positions allows for the sequential introduction of diverse molecular fragments, making it an

indispensable intermediate in the synthesis of complex drug candidates, especially in the realm

of kinase inhibitors.

This technical guide provides a comprehensive overview of the chemical properties of 3,6-
Dibromoimidazo[1,2-a]pyridine, designed for researchers, scientists, and drug development

professionals. We will delve into its synthesis, physicochemical and spectroscopic
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characteristics, and its nuanced chemical reactivity, with a particular focus on the strategic, site-

selective functionalization that makes this molecule so valuable.

Synthesis and Purification
The synthesis of 3,6-Dibromoimidazo[1,2-a]pyridine is typically achieved through a two-step

sequence starting from 2-amino-5-bromopyridine. This approach leverages the well-established

methodologies for both the initial cyclization to form the imidazo[1,2-a]pyridine core and the

subsequent selective bromination at the electron-rich C3 position.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
The initial step involves the condensation of 2-amino-5-bromopyridine with a suitable two-

carbon electrophile, typically chloroacetaldehyde, to form the bicyclic system. This reaction, a

variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine ring

nitrogen followed by an intramolecular cyclization and dehydration.

2-Amino-5-bromopyridine

Condensation/
CyclizationChloroacetaldehyde (aq)

Ethanol, Reflux

6-Bromoimidazo[1,2-a]pyridine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-Bromoimidazo[1,2-a]pyridine.

Step 2: C3-Bromination of 6-Bromoimidazo[1,2-
a]pyridine
The imidazo[1,2-a]pyridine ring system is electron-rich, with the C3 position being particularly

susceptible to electrophilic substitution. This inherent reactivity allows for the selective
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introduction of a second bromine atom at this position using a suitable brominating agent like

N-Bromosuccinimide (NBS).

6-Bromoimidazo[1,2-a]pyridine

Electrophilic
BrominationN-Bromosuccinimide (NBS)

Acetonitrile, RT

3,6-Dibromoimidazo[1,2-a]pyridine

3,6-Dibromoimidazo[1,2-a]pyridine

3-Bromo-6-aryl-imidazo[1,2-a]pyridine
Selective C6 Coupling

Arylboronic Acid (1.1 eq)
Pd(PPh₃)₄, Na₂CO₃

3-Aryl'-6-aryl-imidazo[1,2-a]pyridineC3 Coupling

Aryl'boronic Acid (1.1 eq)
Pd(dppf)Cl₂, K₃PO₄

3,6-Dibromoimidazo
[1,2-a]pyridine
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3-Bromo-6-(quinolinyl)
-imidazo[1,2-a]pyridine

Buchwald-Hartwig
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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